Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 139678-43-6
VCID: VC20855701
InChI: InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3
SMILES: B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3
Molecular Formula: C18H16BF2NO8
Molecular Weight: 423.1 g/mol

Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate

CAS No.: 139678-43-6

Cat. No.: VC20855701

Molecular Formula: C18H16BF2NO8

Molecular Weight: 423.1 g/mol

* For research use only. Not for human or veterinary use.

Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate - 139678-43-6

Specification

CAS No. 139678-43-6
Molecular Formula C18H16BF2NO8
Molecular Weight 423.1 g/mol
IUPAC Name diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3
Standard InChI Key CFNQRWRKTNKGDL-UHFFFAOYSA-N
SMILES B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3
Canonical SMILES B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3

Introduction

PropertyValue
CAS Number139678-43-6
Molecular FormulaC18H16BF2NO8
Molecular Weight423.1 g/mol
IUPAC Namediacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Standard InChIInChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3
Standard InChIKeyCFNQRWRKTNKGDL-UHFFFAOYSA-N
Canonical SMILESB(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3
Synonyms1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid Anhydride with Boric Acid

Future Research Directions

The complex structure and potential biological activities of Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate suggest several promising directions for future research. These research avenues could expand understanding of the compound's properties, synthesis, and potential applications.

Structure-activity relationship studies could systematically explore how modifications to various parts of the molecule affect its biological activities. For instance, variations in the boron-containing moiety, alterations to the substitution pattern on the quinoline ring, or modifications to the cyclopropyl group could provide insights into which structural features are critical for specific activities .

Detailed pharmacological evaluations could assess the compound's activities against various biological targets, particularly those relevant to antimicrobial, antioxidant, neuroprotective, or anticancer applications. These studies would help establish whether the theoretical potential suggested by structural features translates into actual biological activity .

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